molecular formula C11H19Cl2N3O B1394429 6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride CAS No. 1282295-12-8

6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride

Cat. No. B1394429
CAS RN: 1282295-12-8
M. Wt: 280.19 g/mol
InChI Key: MGTAMNDBJSINTP-DRJPZDRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride (6-DMP-PDA) is a synthetic compound used in scientific research and laboratory experiments. It is a derivative of pyridine, which is a heterocyclic aromatic organic compound that is widely used in organic synthesis. 6-DMP-PDA is a versatile compound that has been used in many different areas of research, including organic synthesis, biochemical and physiological studies, and drug discovery.

Scientific Research Applications

Synthesis and Characterization

Optical and Electrochemical Properties

Synthesis and Anticancer Activity

  • The compound's framework has been utilized in synthesizing various derivatives with significant biological activities. For example, Kumar et al. (2013) synthesized piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and evaluated them for anticancer activity, showcasing the potential of this compound in medicinal chemistry (Kumar, S., Kumar, N., Roy, P., & Sondhi, S., 2013).

Synthesis of Novel Scaffolds and Antimicrobial Activities

  • The core structure of this compound has been modified to create new scaffolds with potential antimicrobial and antitubercular activities. Chandrashekaraiah et al. (2014) synthesized a series of compounds and tested them against bacterial, fungal strains, and mycobacterium tuberculosis, illustrating the compound's versatility in developing novel therapeutic agents (Chandrashekaraiah, M., Lingappa, M., Gowda, V. D. C., & Bhadregowda, D. G., 2014).

Synthesis in Coordination Chemistry

  • The compound and its related structures have found applications in coordination chemistry. For instance, Sadimenko (2011) discussed the use of aminopyridine derivatives, including those related to this compound, in forming organometallic complexes, indicating its potential in developing materials with specific electronic or catalytic properties (Sadimenko, A., 2011).

Fluorescent Chemosensors

  • The compound's derivatives have been used in the development of chemosensors. Cai et al. (2017) prepared 6-aminoquinolines with various N-substituents, including structures similar to the compound , for detecting nerve-agent mimics, showcasing its application in safety and environmental monitoring (Cai, Y., Li, C., & Song, Q.-H., 2017).

properties

IUPAC Name

6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.2ClH/c1-8-6-14(7-9(2)15-8)11-4-3-10(12)5-13-11;;/h3-5,8-9H,6-7,12H2,1-2H3;2*1H/t8-,9+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTAMNDBJSINTP-DRJPZDRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride
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6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride
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6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride
Reactant of Route 4
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6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride
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6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride
Reactant of Route 6
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6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride

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